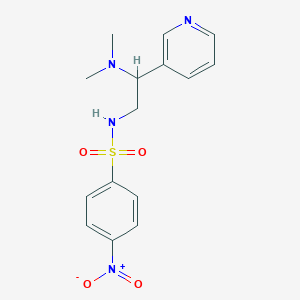

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a nitro group at the para position and a dimethylaminoethyl-piperidinyl side chain. The nitro group is a strong electron-withdrawing substituent, which may influence reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-18(2)15(12-4-3-9-16-10-12)11-17-24(22,23)14-7-5-13(6-8-14)19(20)21/h3-10,15,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLZJSAFWFRVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Derivative: Starting with a pyridine derivative, the dimethylamino group can be introduced through alkylation reactions.

Sulfonamide Formation:

Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the pyridine ring.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring or dimethylamino group.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide may have applications in:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific interactions with biological targets. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

Core Structural Analogs

(a) N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide ()

- Key Differences : Replaces the nitro group with a pyrimidinyl-imidazopyridinyl substituent.

(b) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

- Key Differences: Substitutes the dimethylaminoethyl chain with an anilinopyridinyl group and replaces nitro with methyl.

Substituent-Driven Comparisons

(a) Nitro vs. Fluoro/Chloro Substituents

- Nitro Group (Target Compound): High electron-withdrawing capacity increases acidity of the sulfonamide NH, enhancing hydrogen-bond donor strength.

- Fluoro/Chloro Analogs (e.g., : N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Halogens provide moderate electron withdrawal and improve membrane permeability due to lipophilicity .

(b) Dimethylaminoethyl Side Chain vs. Methacrylate/Resin Initiators

- Dimethylaminoethyl Group: Enhances water solubility (pKa ~8.5) and enables protonation in physiological pH, as seen in resin studies where dimethylamino groups improve reactivity with co-initiators () .

- Ethyl 4-(dimethylamino) benzoate: Demonstrates higher reactivity in polymerization than methacrylate analogs, suggesting the target compound’s dimethylaminoethyl chain may similarly influence chemical stability .

Solubility and Reactivity

- The nitro group in the target compound likely reduces solubility in non-polar solvents compared to methyl or methoxy analogs ().

- Dimethylaminoethyl side chains correlate with improved solubility in aqueous media, as observed in resin-based systems () .

Data Table: Key Properties of Selected Sulfonamides

*Calculated based on molecular formula.

Biological Activity

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide, a compound with the CAS number 1421372-67-9, is notable for its diverse biological activities, particularly in the fields of anti-malarial and anti-cancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Molecular Formula : C25H29N7O

- Molecular Weight : 475.54 g/mol

- Functional Groups : Contains a sulfonamide group, a nitro group, and a pyridine moiety which contribute to its biological activity.

1. Anti-Malarial Activity

Recent research has highlighted the anti-malarial potential of compounds similar to this compound. A study focusing on hybrid compounds that include the sulfonamide scaffold demonstrated significant activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 5.4 µg/mL. These compounds exhibited selective toxicity towards malaria parasites without harming host red blood cells, indicating a promising therapeutic profile .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound 10 | 5.6 | Anti-malarial |

| Compound 11 | 5.4 | Anti-malarial |

2. Anti-Cancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of key enzymes involved in cell proliferation.

For instance, a palladium(II) complex derived from similar sulfonamide structures demonstrated significant cytotoxicity against human pancreatic, esophageal, and gastric cancer cell lines, showcasing the potential of these compounds in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in protozoan parasites.

- DNA Interaction : Some derivatives exhibit DNA-binding properties that can interfere with replication and transcription processes in cancer cells.

Case Study 1: Anti-Malarial Efficacy

A study evaluated the efficacy of several hybrid compounds containing the sulfonamide scaffold against P. falciparum. Compounds were tested at varying concentrations (from 25 µg/mL to 0.78 µg/mL), with results indicating that certain modifications to the structure significantly enhanced anti-malarial activity while maintaining low toxicity to human cells .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that certain modifications to the nitrobenzene sulfonamide structure led to increased cytotoxicity. For example, a specific derivative showed over 70% inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide?

The synthesis typically involves nucleophilic substitution between a pyridine-containing amine intermediate and 4-nitrobenzenesulfonyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .

- Temperature : Reactions are often conducted at room temperature or mild reflux (60–80°C) to avoid decomposition .

- Catalysts/Bases : Triethylamine or sodium hydroxide is used to neutralize HCl generated during sulfonamide bond formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR verify the presence of dimethylamino, pyridinyl, and nitrobenzenesulfonamide groups. Aromatic proton splitting patterns distinguish substituent positions .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and rules out side products .

- X-ray crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and bond angles, validating stereochemistry .

Q. What analytical methods are suitable for assessing the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Evaluates thermal stability by monitoring mass loss at elevated temperatures.

- HPLC : Tracks degradation products in acidic/basic buffers or under UV light exposure .

- Kinetic studies : Measure hydrolysis rates of the sulfonamide group in aqueous solutions at physiological pH (7.4) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on the sulfonamide group’s reactivity?

- Density Functional Theory (DFT) : Calculate charge distribution on the nitro group and pyridine ring to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA is used .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed activity. The nitro group’s electron-withdrawing effect may enhance binding affinity .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes .

- Pharmacokinetic modeling : Correlate in vitro IC values with in vivo bioavailability using compartmental models .

- Crystallographic studies : Compare ligand-bound vs. unbound protein structures to assess conformational changes affecting activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Enzyme kinetics : Measure and shifts in the presence of the compound to identify competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

- Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic cysteines) to confirm mechanistic pathways .

Q. What advanced techniques characterize the compound’s supramolecular interactions in solid-state forms?

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks between the sulfonamide group and adjacent molecules .

- Solid-state NMR : Detect polymorphic variations by analyzing N chemical shifts in the nitro group .

- Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to identify crystalline vs. amorphous phases .

Q. How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) track the compound’s metabolic fate in biological systems?

- Radiolabeled synthesis : Incorporate C at the benzenesulfonamide ring via Suzuki-Miyaura coupling with labeled precursors .

- Autoradiography : Visualize tissue distribution in animal models using scintillation counting .

- Metabolic pathway mapping : Combine H-labeled compound with GC-MS to identify oxidative/reductive metabolites .

Methodological Considerations for Data Interpretation

- Contradiction resolution : Cross-validate spectroscopic data (e.g., NMR vs. X-ray) to address structural ambiguities .

- Statistical rigor : Use ANOVA or Student’s t-test to assess significance in biological replicates, especially for low-activity compounds .

- Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.